N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a pyrazole ring, a piperidine ring, and a benzo[c][1,2,5]thiadiazole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of proteins, including kinases and other enzymes
Mode of Action
It is likely that the compound binds to its target protein and alters its function, leading to changes in cellular processes . The presence of a pyrazole and a benzothiadiazole in the structure suggests that the compound might interact with its targets through hydrogen bonding or π-π stacking interactions .
Biochemical Pathways
Given the potential targets, it is likely that the compound could affect a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The presence of a piperidine ring and a carboxamide group in the structure suggests that the compound might have good oral bioavailability and could be metabolized by various enzymes in the liver .
Result of Action
Given the potential targets, it is likely that the compound could have a variety of effects, including inhibition of cell proliferation, induction of apoptosis, and alteration of cell signaling .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the cellular environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a cyclopropyl ketone under acidic or basic conditions.
Synthesis of the piperidine ring: The pyrazole intermediate is then subjected to a cyclization reaction with a suitable amine to form the piperidine ring.
Introduction of the benzo[c][1,2,5]thiadiazole moiety: This step involves the coupling of the piperidine intermediate with a benzo[c][1,2,5]thiadiazole derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-carboxamide
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-6-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(12-3-4-14-16(9-12)23-26-22-14)19-13-5-7-24(8-6-13)17-10-15(20-21-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,19,25)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPQXYRRLQTXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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